molecular formula C9H15N3 B13295552 3-(2-Ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine

3-(2-Ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13295552
M. Wt: 165.24 g/mol
InChI Key: RVMUEZLAGWEUMG-UHFFFAOYSA-N
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Description

3-(2-Ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a cyclopropyl group substituted at the second position of the pyrazole ring, an ethyl group attached to the cyclopropyl ring, and a methyl group at the first position of the pyrazole ring.

Preparation Methods

The synthesis of 3-(2-Ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The reaction conditions typically include the use of a base such as sodium ethoxide or potassium tert-butoxide in an anhydrous solvent like ethanol or tetrahydrofuran. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

3-(2-Ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents like thionyl chloride or phosphorus tribromide to form halogenated pyrazoles.

    Cycloaddition: It can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form larger ring systems.

Scientific Research Applications

3-(2-Ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

3-(2-Ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    3-(2-Methylcyclopropyl)-1-methyl-1H-pyrazol-5-amine: Similar structure but with a methyl group instead of an ethyl group on the cyclopropyl ring.

    3-(2-Ethylcyclopropyl)-1-ethyl-1H-pyrazol-5-amine: Similar structure but with an ethyl group instead of a methyl group on the pyrazole ring.

    3-(2-Ethylcyclopropyl)-1-methyl-1H-pyrazol-4-amine: Similar structure but with the amine group at the fourth position of the pyrazole ring.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

5-(2-ethylcyclopropyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C9H15N3/c1-3-6-4-7(6)8-5-9(10)12(2)11-8/h5-7H,3-4,10H2,1-2H3

InChI Key

RVMUEZLAGWEUMG-UHFFFAOYSA-N

Canonical SMILES

CCC1CC1C2=NN(C(=C2)N)C

Origin of Product

United States

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